molecular formula C13H9FO3 B6373648 5-(3-Carboxyphenyl)-2-fluorophenol CAS No. 1261964-97-9

5-(3-Carboxyphenyl)-2-fluorophenol

Cat. No.: B6373648
CAS No.: 1261964-97-9
M. Wt: 232.21 g/mol
InChI Key: WDJHCRMXKQNPDN-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)-2-fluorophenol is an organic compound that features a carboxyphenyl group and a fluorophenol group

Preparation Methods

The synthesis of 5-(3-Carboxyphenyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 3-carboxybenzaldehyde with 2-fluorophenol under specific conditions. The reaction typically requires a catalyst and a solvent, such as dimethylformamide (DMF), to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

5-(3-Carboxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation process typically converts the hydroxyl group to a carbonyl group, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions typically reduce the carboxyl group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

5-(3-Carboxyphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(3-Carboxyphenyl)-2-fluorophenol can be compared with other similar compounds, such as:

    3-Carboxyphenylboronic acid: This compound features a carboxyphenyl group but lacks the fluorophenol group.

    2-Fluoro-4-hydroxybenzoic acid: This compound has a fluorophenol group but differs in the position of the carboxyl group.

    5-(3-Carboxyphenyl)pyridine: This compound contains a carboxyphenyl group and a pyridine ring instead of a fluorophenol group.

Properties

IUPAC Name

3-(4-fluoro-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJHCRMXKQNPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684256
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-97-9
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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